Cas no 1171678-95-7 (N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide)

N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide structure
1171678-95-7 structure
Product name:N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide
CAS No:1171678-95-7
MF:C20H17FN4O3S
Molecular Weight:412.437386274338
CID:6221904
PubChem ID:29696320

N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide
    • AKOS024508990
    • N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
    • N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
    • 1171678-95-7
    • N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
    • F5460-0769
    • インチ: 1S/C20H17FN4O3S/c1-12-10-17(22-18(26)11-28-15-8-4-3-7-14(15)27-2)25(24-12)20-23-19-13(21)6-5-9-16(19)29-20/h3-10H,11H2,1-2H3,(H,22,26)
    • InChIKey: YQYBCOGBECEHEN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=C(C=2N=C1N1C(=CC(C)=N1)NC(COC1C=CC=CC=1OC)=O)F

計算された属性

  • 精确分子量: 412.10053975g/mol
  • 同位素质量: 412.10053975g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 574
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • XLogP3: 4.4

N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5460-0769-20μmol
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
20μmol
$79.0 2023-09-10
Life Chemicals
F5460-0769-40mg
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
40mg
$140.0 2023-09-10
Life Chemicals
F5460-0769-25mg
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
25mg
$109.0 2023-09-10
Life Chemicals
F5460-0769-4mg
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
4mg
$66.0 2023-09-10
Life Chemicals
F5460-0769-1mg
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
1mg
$54.0 2023-09-10
Life Chemicals
F5460-0769-5μmol
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5460-0769-15mg
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
15mg
$89.0 2023-09-10
Life Chemicals
F5460-0769-2μmol
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5460-0769-5mg
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
5mg
$69.0 2023-09-10
Life Chemicals
F5460-0769-30mg
N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide
1171678-95-7
30mg
$119.0 2023-09-10

N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide 関連文献

N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamideに関する追加情報

Comprehensive Overview of N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide (CAS No. 1171678-95-7)

The compound N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide (CAS No. 1171678-95-7) is a highly specialized chemical entity that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This molecule, characterized by its unique benzothiazole and pyrazole moieties, represents a promising candidate for targeted therapeutic interventions. Researchers and industry professionals are increasingly exploring its properties, driven by the growing demand for novel bioactive compounds in drug discovery.

One of the key structural features of N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide is the presence of a fluoro substituent on the benzothiazole ring, which enhances its electronic and steric properties. This modification is often employed to improve metabolic stability and binding affinity in drug design. The methoxyphenoxy group further contributes to the molecule's versatility, enabling interactions with a wide range of biological targets. Such structural attributes make this compound a subject of interest in the context of precision medicine and personalized therapeutics, which are currently among the most searched topics in biomedical research.

In the realm of medicinal chemistry, N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide is being investigated for its potential role in modulating specific enzymatic pathways. Recent studies have highlighted its relevance in addressing conditions related to inflammatory responses and cellular signaling, areas that are frequently queried in academic and industrial databases. The compound's ability to interact with key protein targets aligns with the broader trend of developing small-molecule inhibitors, a hot topic in contemporary drug discovery.

From a synthetic perspective, the preparation of CAS No. 1171678-95-7 involves multi-step organic transformations, including condensation and cyclization reactions. The benzothiazole core is typically constructed using high-yield methodologies, ensuring scalability for industrial applications. The incorporation of the pyrazole ring further underscores the compound's synthetic complexity, which is a recurring theme in discussions about green chemistry and sustainable synthesis. These topics are increasingly popular among researchers aiming to reduce the environmental impact of chemical manufacturing.

The pharmacological profile of N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide is another area of active exploration. Preliminary data suggest that it exhibits favorable pharmacokinetic properties, including reasonable bioavailability and metabolic stability. These characteristics are critical for its potential use in drug delivery systems, a field that has seen exponential growth in search queries due to advancements in nanotechnology and biomaterials. The compound's compatibility with modern formulation technologies further enhances its appeal to pharmaceutical developers.

Beyond its immediate applications, CAS No. 1171678-95-7 is also being studied for its potential in chemical biology and proteomics. Its ability to serve as a molecular probe for elucidating protein-ligand interactions makes it a valuable tool in basic research. This aligns with the rising interest in target identification and validation, which are frequently searched terms in the context of drug discovery pipelines. The compound's versatility underscores its potential to bridge the gap between academic research and industrial applications.

In summary, N-1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-(2-methoxyphenoxy)acetamide (CAS No. 1171678-95-7) represents a multifaceted chemical entity with broad implications for modern science. Its structural complexity, synthetic accessibility, and pharmacological potential position it as a compelling subject for ongoing and future research. As the scientific community continues to explore its capabilities, this compound is likely to remain at the forefront of discussions in drug discovery, medicinal chemistry, and biotechnology.

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